molecular formula C16H12N4OS2 B293926 6-[4-(Prop-2-en-1-yloxy)phenyl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[4-(Prop-2-en-1-yloxy)phenyl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293926
M. Wt: 340.4 g/mol
InChI Key: GLQMTZDZXFJWEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[4-(Prop-2-en-1-yloxy)phenyl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is an organic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the triazolothiadiazole family and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of 6-[4-(Prop-2-en-1-yloxy)phenyl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[4-(Prop-2-en-1-yloxy)phenyl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are diverse. It has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It also exhibits anti-tumor effects by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 6-[4-(Prop-2-en-1-yloxy)phenyl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high yield and purity, as well as its diverse pharmacological properties. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For research on 6-[4-(Prop-2-en-1-yloxy)phenyl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include the investigation of its potential use in the treatment of various diseases, such as cancer, neurodegenerative disorders, and bacterial and fungal infections. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as its pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

The synthesis of 6-[4-(Prop-2-en-1-yloxy)phenyl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-(Prop-2-en-1-yloxy)aniline with thiophene-2-carboxylic acid hydrazide in the presence of a catalyst. The reaction proceeds through a series of steps involving the formation of an intermediate compound, which is then cyclized to form the final product. The yield of this synthesis method is high, and the purity of the compound can be easily controlled.

Scientific Research Applications

The 6-[4-(Prop-2-en-1-yloxy)phenyl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole compound has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties. Additionally, it has been studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. The compound has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

Molecular Formula

C16H12N4OS2

Molecular Weight

340.4 g/mol

IUPAC Name

6-(4-prop-2-enoxyphenyl)-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H12N4OS2/c1-2-9-21-12-7-5-11(6-8-12)15-19-20-14(13-4-3-10-22-13)17-18-16(20)23-15/h2-8,10H,1,9H2

InChI Key

GLQMTZDZXFJWEL-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CS4

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CS4

Origin of Product

United States

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